molecular formula C20H16F3NO4 B2360900 1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798029-40-9

1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2360900
CAS No.: 1798029-40-9
M. Wt: 391.346
InChI Key: QUASDISUAQCSOP-UHFFFAOYSA-N
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Description

1’-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by the presence of a trifluoromethoxy group, a benzoyl group, and a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of trifluoromethoxybenzene as a key intermediate. The synthetic route may include:

    Formation of the Benzoyl Intermediate: The trifluoromethoxybenzene undergoes a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the benzoyl intermediate.

    Spirocyclization: The benzoyl intermediate is then subjected to a spirocyclization reaction with isobenzofuran and piperidine under specific conditions to form the final spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1’-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1’-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-trifluoromethoxy-4-(trifluoromethyl)benzene: Similar in structure but lacks the spiro and piperidinone moieties.

    4-(trifluoromethoxy)benzyl alcohol: Contains the trifluoromethoxy group but differs in the rest of the structure.

Uniqueness

1’-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts rigidity and specific spatial orientation to the molecule. This can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1'-[4-(trifluoromethoxy)benzoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4/c21-20(22,23)27-14-7-5-13(6-8-14)17(25)24-11-9-19(10-12-24)16-4-2-1-3-15(16)18(26)28-19/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUASDISUAQCSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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